REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)=[O:4].[BH4-].[Na+]>C(O)C>[Cl:1][CH2:2][CH:3]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[OH:4] |f:1.2|
|
Name
|
|
Quantity
|
6.15 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=NC=CC=N1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
CeCl3.7H2O
|
Quantity
|
14.64 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
Stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
After 1 hr the solid was filtered
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
ADDITION
|
Details
|
Sat. ammonium chloride solution (25 ml) was added
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Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate (3×250 ml)
|
Type
|
CUSTOM
|
Details
|
afforded an amber oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica gel (150 g)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(O)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |